molecular formula C₁₄H₂₀N₂O₂S B1141269 (R)-3-amino-1-morpholino-4-(phenylthio)butan-1-one CAS No. 870812-94-5

(R)-3-amino-1-morpholino-4-(phenylthio)butan-1-one

Cat. No.: B1141269
CAS No.: 870812-94-5
M. Wt: 280.39
InChI Key:
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Description

(R)-3-amino-1-morpholino-4-(phenylthio)butan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C₁₄H₂₀N₂O₂S and its molecular weight is 280.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ninhydrin Reaction for Amino Acid Analysis

Ninhydrin reactions, foundational in analyzing amino acids, peptides, and proteins, offer critical insights into agricultural and biomedical sciences. This versatile reaction facilitates the detection, isolation, and analysis of these biomolecules across disciplines, including food, forensic, and protein sciences, thanks to its ability to produce a distinctive chromophore for primary amines (Friedman, 2004).

Antioxidant Activity Analysis

Analytical methods for determining antioxidant activity, crucial for evaluating the therapeutic potential of compounds, have evolved significantly. Techniques such as ORAC, HORAC, TRAP, and TOSC tests, based on chemical reactions and spectrophotometry, assess the antioxidant capacity of complex samples, underlining the importance of chemical analysis in pharmacology (Munteanu & Apetrei, 2021).

Chemical Chaperone Effects

The study of 4-phenylbutyric acid (4-PBA) showcases its role as a chemical chaperone, preventing protein misfolding and alleviating endoplasmic reticulum stress. This highlights the therapeutic potential of small molecules in treating diseases related to protein misfolding and aggregation, suggesting a framework for researching similar compounds (Kolb et al., 2015).

Morpholino Oligos in Gene Function Analysis

Morpholino oligos, utilized in gene function inhibition, demonstrate the utility of synthetic molecules in studying genetic regulation. This research tool, applicable across various model organisms, provides a method to study gene function rapidly and with specificity (Heasman, 2002).

Pharmacological Review of Chlorogenic Acid

Chlorogenic acid, found in coffee and tea, exhibits a wide range of biological and therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. Studies like these illustrate the pharmacological significance of naturally occurring compounds and their potential in treating various disorders, which could be analogous to the applications of "(R)-3-amino-1-morpholino-4-(phenylthio)butan-1-one" (Naveed et al., 2018).

Applications in Coordination Chemistry

The review on 1-(acyl/aroyl)-3-(substituted) thioureas underscores their extensive applications as ligands in coordination chemistry. This highlights the importance of understanding the chemistry and potential applications of such compounds in synthesizing novel materials and in catalysis (Saeed et al., 2014).

Properties

IUPAC Name

(3R)-3-amino-1-morpholin-4-yl-4-phenylsulfanylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c15-12(11-19-13-4-2-1-3-5-13)10-14(17)16-6-8-18-9-7-16/h1-5,12H,6-11,15H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCXARDDTSJXTN-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC(CSC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)C[C@H](CSC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731218
Record name (3R)-3-Amino-1-(morpholin-4-yl)-4-(phenylsulfanyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870812-94-5
Record name (3R)-3-Amino-1-(morpholin-4-yl)-4-(phenylsulfanyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.